Hexyl acetoacetate

Volatility Vapor Pressure Formulation Stability

Researchers requiring a robust, less volatile β-keto ester for high-temperature syntheses often face evaporative loss with short-chain analogs like ethyl acetoacetate. Hexyl acetoacetate solves this with a 239°C boiling point and 0.059 mmHg vapor pressure, enabling transesterifications and heterocyclic condensations at ambient pressure without significant reagent loss. The hexyl chain increases lipophilicity (LogP ~2.4), improving solubility in non-polar matrices and simplifying organic-phase workup. - Boiling point advantage: ~58°C higher than ethyl acetoacetate facilitates polyol transesterification completion. - Vapor pressure: ~14x lower than ethyl acetoacetate for prolonged stability in controlled-release systems. - Purity: ≥97% (GC), consistent with the most frequently offered specification among major suppliers.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 13562-84-0
Cat. No. B078972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl acetoacetate
CAS13562-84-0
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CC(=O)C
InChIInChI=1S/C10H18O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h3-8H2,1-2H3
InChIKeyQNZLAXONNWOLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Acetoacetate – Procurement Guide


Hexyl acetoacetate (CAS 13562-84-0) is a C10 β-keto ester, specifically the n-hexyl ester of acetoacetic acid, belonging to the acetoacetate ester family [1]. As a clear, colorless to light-yellow liquid at ambient temperature, it features both ester and ketone functional groups within the same molecule, enabling versatile reactivity in organic synthesis and polymerization applications [2]. Characterized by an estimated vapor pressure of 0.059 mmHg at 25°C and a boiling point of 239°C at atmospheric pressure, this compound exhibits lower volatility compared to its shorter-chain analogs, a property that directly influences its performance in applications requiring prolonged stability or controlled release [3].

Thermal Processing Extended stability at elevated temperatures
Volatility Control Lower evaporative loss during open-system steps
Phase Affinity Enhanced partitioning into non-polar matrices

Why Hexyl Acetoacetate Cannot Be Replaced


While all β-keto esters share the acetoacetate backbone, the alkyl chain length directly governs volatility, hydrophobicity, and subsequent phase-partitioning behavior in both synthetic and formulated systems [1]. Generic substitution with a shorter-chain analog like ethyl acetoacetate (boiling point ~180°C) or methyl acetoacetate (boiling point ~171°C) fundamentally alters reaction kinetics due to different nucleofugacity and introduces a dramatically higher vapor pressure, leading to potential evaporative loss during processing or inconsistent release profiles in finished goods [2]. The extended hexyl chain confers a distinct LogP profile (estimated 2.09-2.41), which significantly increases the compound's affinity for non-polar matrices compared to the relatively hydrophilic ethyl and methyl esters, thereby impacting its performance in heterogeneous reaction media and its utility as a hydrophobic building block .

Risk Factor
Hexyl Acetoacetate
Shorter-chain Analog (e.g. Ethyl Acetoacetate)
Volatility
Lower vapor pressure may reduce evaporative loss
Higher volatility may shift processing consistency
Thermal Window
Higher boiling point enables atmospheric high‑T reactions
Lower boiling point may require sealed‑vessel conditions
Lipophilicity
Higher LogP supports non‑polar phase transfer
Lower LogP may reduce extraction efficiency

Quantitative Evidence for Hexyl Acetoacetate


Lower Vapor Pressure vs. Ethyl Acetoacetate

The procurement value of hexyl acetoacetate is significantly elevated by its quantifiably lower volatility compared to ethyl acetoacetate, the industry workhorse. Specifically, hexyl acetoacetate possesses an estimated vapor pressure of 0.059 mmHg at 25°C, while the structurally analogous ethyl acetoacetate exhibits a substantially higher estimated vapor pressure of approximately 0.828 mmHg under identical temperature conditions [1]. This difference translates to a vapor pressure reduction by a factor of approximately 14, directly mitigating losses due to evaporation during heated processing steps or in open-system applications [2].

Vapor Pressure
Reported
0.059 mmHg vs 0.828 mmHg
Supports lower evaporation loss
Estimated values; verify under process conditions
Volatility Vapor Pressure Formulation Stability

Higher Boiling Point vs. Ethyl Acetoacetate

Hexyl acetoacetate demonstrates a markedly elevated boiling point of 239°C at standard atmospheric pressure, in stark contrast to ethyl acetoacetate, which boils at approximately 180.8°C [1]. This differential of approximately 58°C provides a substantially wider thermal operating window for reactions conducted at atmospheric pressure, such as solvent-free condensations or transesterifications, where the reaction temperature is limited by the boiling point of the β-keto ester component [2].

Boiling Point
Head-to-head
239 °C vs 180.8 °C
Wider thermal processing window
Atmospheric pressure; ethyl acetoacetate as reference
Thermal Stability Boiling Point Reaction Processing Window

Increased LogP vs. Ethyl Acetoacetate

The hexyl chain in hexyl acetoacetate confers a significantly higher estimated partition coefficient (LogP) of 2.09 to 2.41, compared to ethyl acetoacetate's estimated LogP of approximately 1.063 . This increase in LogP value by a factor of roughly 2 or more indicates a substantially higher affinity for lipophilic environments [1]. This property is particularly advantageous in biphasic reactions or when designing compounds intended to partition into non-polar matrices, such as in the synthesis of lipophilic heterocycles or the formulation of oil-based products.

LogP
Reported
2.09–2.41 vs ~1.06
Enhanced affinity for lipophilic environments
Estimated LogP; useful for biphasic reaction design
Hydrophobicity LogP Phase Transfer

NMR Reference Spectra for Identity Confirmation

For procurement requiring rigorous identity confirmation, hexyl acetoacetate is distinguished by the availability of authoritative reference spectral data from the National Institute of Advanced Industrial Science and Technology (AIST) in Japan [1]. The SDBS database provides experimental 1H NMR (89.56 MHz, in CDCl3) and 13C NMR (15.09 MHz, in CDCl3) spectra for this specific compound, enabling unambiguous identification and purity assessment [2]. This level of analytical characterization is not universally available for all specialty acetoacetate esters, providing a tangible advantage in quality assurance for research and industrial quality control laboratories.

Reference Spectra
Supporting evidence
Experimental ¹H & ¹³C NMR available
Supports identity verification
SDBS database; aids QC method development
NMR Spectroscopy Quality Control Analytical Reference

Validated Applications of Hexyl Acetoacetate


Lipophilic Heterocycle Synthesis

Hexyl acetoacetate serves as a strategic starting material for synthesizing heterocyclic scaffolds designed for incorporation into non-polar environments, such as those found in certain pharmaceutical or agrochemical lead candidates. The higher boiling point and lower volatility, as established in the vapor pressure evidence, allow for condensations with aldehydes or amines to be conducted at elevated temperatures under ambient pressure without significant evaporative loss of the β-keto ester component [1]. The increased lipophilicity conferred by the hexyl chain enhances the solubility of the resulting heterocyclic intermediates in organic phases, facilitating workup and purification protocols .

Polymer Precursor Synthesis via Transesterification

In applications requiring the thermal robustness of the β-keto ester monomer, such as in the synthesis of specialized polyesters or the preparation of long-chain acetoacetate-functionalized oligomers, hexyl acetoacetate is preferred over ethyl acetoacetate. The quantified boiling point differential of approximately 58°C provides a critical processing advantage, enabling transesterification reactions with higher-boiling polyols to be driven to completion at atmospheric pressure without reflux of the β-keto ester. This facilitates more efficient removal of the hexanol byproduct, a key factor in achieving high conversion in step-growth polymerizations [1].

Stable Fragrance and Pro-fragrance Formulation

For fragrance houses and specialty chemical formulators, the procurement of hexyl acetoacetate is justified by its favorable volatility profile relative to methyl and ethyl esters. The estimated vapor pressure of 0.059 mmHg at 25°C, which is approximately 14-fold lower than that of ethyl acetoacetate, translates to a slower evaporation rate and extended longevity of a formulated scent or a pro-fragrance active on a substrate [1]. This property is critical for developing products intended for long-lasting fragrance release, where the rapid volatilization of shorter-chain esters would compromise product performance and consumer experience.

Application
Selection Property
Validation Focus
Lipophilic heterocycle synthesis
Boiling point and volatility profile
Reaction completion at elevated temperature
Polymer precursor transesterification
Thermal stability and byproduct volatility
Monomer conversion under atmospheric pressure
Fragrance & pro-fragrance formulation
Vapor pressure and evaporation rate
Longevity of scent release on substrate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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